ethyl 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and various functional groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated ketone under reflux conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via a cyclization reaction involving a suitable precursor.
Coupling Reactions: The pyrazole and piperidine rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and piperidine derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Ethyl 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs targeting various diseases.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It influences various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Biological Effects: The compound’s effects include inhibition of enzyme activity, alteration of receptor function, and modulation of cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate: Similar structure but with a chlorine substituent instead of fluorine.
Ethyl 1-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate: Similar structure but with a bromine substituent.
Uniqueness
The presence of the fluorine atom in ethyl 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets .
Properties
IUPAC Name |
ethyl 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3/c1-2-32-25(31)26(14-17-33-23-6-4-3-5-7-23)12-15-30(16-13-26)19-21-18-28-29-24(21)20-8-10-22(27)11-9-20/h3-11,18H,2,12-17,19H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVVJFOSKCJYIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(NN=C2)C3=CC=C(C=C3)F)CCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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